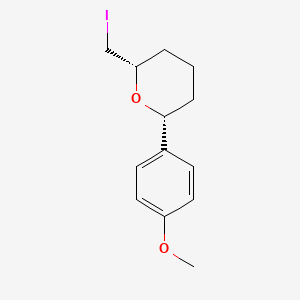
(2S,6R)-2-(Iodomethyl)-6-(4-methoxyphenyl)tetrahydro-2H-pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,6R)-2-(Iodomethyl)-6-(4-methoxyphenyl)tetrahydro-2H-pyran is a chiral organic compound that features a tetrahydropyran ring substituted with an iodomethyl group and a 4-methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R)-2-(Iodomethyl)-6-(4-methoxyphenyl)tetrahydro-2H-pyran typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions.
Introduction of the Iodomethyl Group: The iodomethyl group can be introduced via halogenation reactions, often using reagents like iodomethane (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Attachment of the 4-Methoxyphenyl Group: This step can involve a nucleophilic substitution reaction where a 4-methoxyphenyl halide reacts with the tetrahydropyran ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(2S,6R)-2-(Iodomethyl)-6-(4-methoxyphenyl)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodomethyl group or to reduce other functional groups within the molecule.
Substitution: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学的研究の応用
(2S,6R)-2-(Iodomethyl)-6-(4-methoxyphenyl)tetrahydro-2H-pyran has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving halogenated organic molecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (2S,6R)-2-(Iodomethyl)-6-(4-methoxyphenyl)tetrahydro-2H-pyran involves its interaction with molecular targets such as enzymes or receptors. The iodomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (2S,6R)-2-(Bromomethyl)-6-(4-methoxyphenyl)tetrahydro-2H-pyran
- (2S,6R)-2-(Chloromethyl)-6-(4-methoxyphenyl)tetrahydro-2H-pyran
- (2S,6R)-2-(Fluoromethyl)-6-(4-methoxyphenyl)tetrahydro-2H-pyran
Uniqueness
Compared to its brominated, chlorinated, and fluorinated analogs, (2S,6R)-2-(Iodomethyl)-6-(4-methoxyphenyl)tetrahydro-2H-pyran is unique due to the larger atomic radius and higher reactivity of the iodine atom. This can result in different reactivity patterns and biological activities, making it a valuable compound for specific applications.
生物活性
(2S,6R)-2-(Iodomethyl)-6-(4-methoxyphenyl)tetrahydro-2H-pyran is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C13H17IO2
- Molecular Weight : 332.18 g/mol
- CAS Number : 1312781-24-0
- Appearance : Purity of 95% reported in various sources .
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities, including antioxidant, antitumor, and antimicrobial properties. The following sections detail these activities based on available studies.
Antioxidant Activity
Antioxidant activity is crucial for protecting cells from oxidative stress. Preliminary studies have shown that related compounds exhibit moderate to low antioxidant activity. For instance, in vitro assays indicated that certain derivatives could effectively reduce free radicals, with varying efficacy depending on the specific structure of the compound .
Table 1: Antioxidant Activity of Related Compounds
| Compound | DPPH Reduction (%) | Concentration (mg/mL) |
|---|---|---|
| Compound A | 57.0 | 2.0 |
| Compound B | 30.5 | 1.0 |
| This compound | TBD | TBD |
Antitumor Activity
Antitumor effects have been noted in compounds with similar structures. In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast adenocarcinoma) and DU145 (prostate cancer). The compounds inhibited tumor growth at concentrations lower than 50 mg/kg in vivo models .
Case Study: Antitumor Effects
A study evaluated the antitumor activity of several tetrahydropyran derivatives, revealing that those with specific substituents showed enhanced inhibitory effects on tumor cell proliferation. The findings suggest that the presence of methoxy groups may play a pivotal role in enhancing the biological activity of these compounds .
Antimicrobial Activity
The antimicrobial properties of tetrahydropyrans have also been explored. Compounds structurally related to this compound demonstrated activity against various bacterial strains, indicating potential for development as antimicrobial agents .
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 62.5 |
| Escherichia coli | 125 |
| Pseudomonas aeruginosa | 500 |
特性
分子式 |
C13H17IO2 |
|---|---|
分子量 |
332.18 g/mol |
IUPAC名 |
(2S,6R)-2-(iodomethyl)-6-(4-methoxyphenyl)oxane |
InChI |
InChI=1S/C13H17IO2/c1-15-11-7-5-10(6-8-11)13-4-2-3-12(9-14)16-13/h5-8,12-13H,2-4,9H2,1H3/t12-,13+/m0/s1 |
InChIキー |
MSIQCDKYXFQLIE-QWHCGFSZSA-N |
異性体SMILES |
COC1=CC=C(C=C1)[C@H]2CCC[C@H](O2)CI |
正規SMILES |
COC1=CC=C(C=C1)C2CCCC(O2)CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















